molecular formula C15H22N2O3Si B8277775 4-Methoxy-1-(2-trimethylsilanyl-ethoxymethyl)-indazole-5-carbaldehyde

4-Methoxy-1-(2-trimethylsilanyl-ethoxymethyl)-indazole-5-carbaldehyde

Cat. No. B8277775
M. Wt: 306.43 g/mol
InChI Key: FIIZUZMVDSVPNW-UHFFFAOYSA-N
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Patent
US08546376B2

Procedure details

To a stirred solution of 5-bromo-4-methoxy-1-(2-trimethylsilanyl-ethoxymethyl)-indazole (179 mg, 0.50 mmol) in THF (5.0 mL) at −78° C. under a nitrogen atmosphere was added n-butyl lithium (2.5 M in hexanes, 220 μL, 0.55 mmol) dropwise. The mixture was stirred at −78° C. for 1 hour and then DMF (78 μL, 1.0 mmol) was added. The mixture was stirred at −78° C. for 30 min, then allowed to reach RT and stirred for a further 1 hour. The reaction mixture was quenched with water (5 mL), separated and extracted with ethyl acetate (2×20 mL). The combined organic layers were washed with brine (20 mL), dried (Na2SO4), filtered and concentrated in vacuo. The resulting residue was subjected to flash chromatography (SiO2, 20% ethyl acetate in cyclohexane) to give the title compound as a yellow oil (78 mg, 51%). LCMS (Method B): RT=4.55 min, [M+H]+=307.
Quantity
179 mg
Type
reactant
Reaction Step One
Quantity
220 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
78 μL
Type
reactant
Reaction Step Two
Yield
51%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([O:19][CH3:20])=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH2:11][O:12][CH2:13][CH2:14][Si:15]([CH3:18])([CH3:17])[CH3:16])[N:6]=[CH:5]2.C([Li])CCC.CN([CH:29]=[O:30])C>C1COCC1>[CH3:20][O:19][C:3]1[C:2]([CH:29]=[O:30])=[CH:10][CH:9]=[C:8]2[C:4]=1[CH:5]=[N:6][N:7]2[CH2:11][O:12][CH2:13][CH2:14][Si:15]([CH3:18])([CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
179 mg
Type
reactant
Smiles
BrC=1C(=C2C=NN(C2=CC1)COCC[Si](C)(C)C)OC
Name
Quantity
220 μL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
78 μL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to reach RT
STIRRING
Type
STIRRING
Details
stirred for a further 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water (5 mL)
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×20 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C2C=NN(C2=CC=C1C=O)COCC[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 78 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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